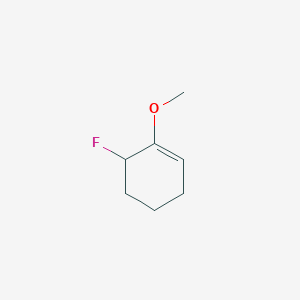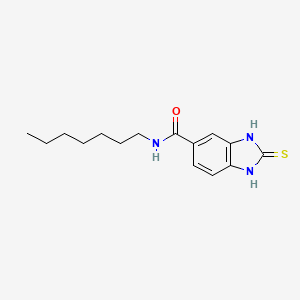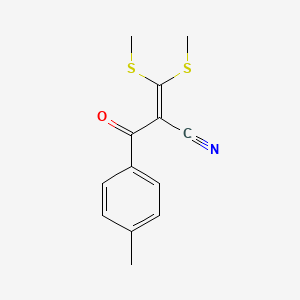
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentafluorophenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one typically involves the reaction of 3-methyl-4-phenyl-3-buten-2-one with pentafluorophenyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pentafluorophenyl group is introduced to the butenone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pentafluorophenyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable compound for research in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the pentafluorophenyl group, making it less reactive in certain chemical reactions.
4-Methylpent-3-en-2-one: A simpler ketone with different reactivity and applications.
Uniqueness
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
110225-32-6 |
|---|---|
Molecular Formula |
C11H7F5O |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-methyl-4-(2,3,4,5,6-pentafluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H7F5O/c1-4(5(2)17)3-6-7(12)9(14)11(16)10(15)8(6)13/h3H,1-2H3 |
InChI Key |
JXYMVZQZDLOQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)





![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)





![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
